8-(methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine

Description

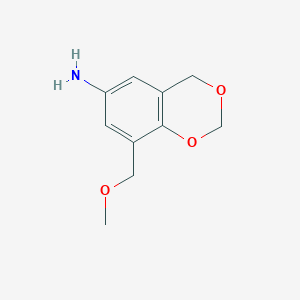

8-(Methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine is a benzodioxin derivative characterized by a 1,3-benzodioxin core (a fused bicyclic system with two oxygen atoms) substituted with a methoxymethyl group at position 8 and an amine group at position 5.

Properties

IUPAC Name |

8-(methoxymethyl)-4H-1,3-benzodioxin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-12-4-7-2-9(11)3-8-5-13-6-14-10(7)8/h2-3H,4-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIXQYPAANBUFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC2=C1OCOC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Early-Stage Functionalization Prior to Cyclization

Here, key substituents (methoxymethyl and nitro groups) are introduced onto a resorcinol precursor before cyclization. This approach leverages the directing effects of hydroxyl and methoxymethyl groups to control nitration regiochemistry, simplifying subsequent steps.

Detailed Synthetic Procedures

Synthesis of 1,3-Benzodioxin Core

Resorcinol (1,3-dihydroxybenzene) serves as the starting material. Protection of one hydroxyl group as a methoxymethyl ether is achieved using methoxymethyl chloride (MOMCl) and diisopropylethylamine (DIPEA) in dichloromethane (Yield: 85%). The remaining hydroxyl group is tosylated using tosyl chloride in pyridine, yielding 3-methoxymethoxy-5-tosyloxybenzene.

Cyclization with ethylene glycol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) forms the 2,4-dihydro-1,3-benzodioxin scaffold (Yield: 78%).

Nitration and Reduction

Nitration of the benzodioxin intermediate with fuming nitric acid in sulfuric acid introduces a nitro group at position 6 (Yield: 65%). Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, yielding the target compound (Yield: 90%).

Functionalization of Resorcinol

Resorcinol is nitrated at position 5 using a mixture of HNO₃ and H₂SO₄ (Yield: 70%). The resulting 5-nitroresorcinol is selectively protected at position 3 with MOMCl, leaving position 1 free for cyclization (Yield: 82%).

Cyclization and Reduction

Reaction with 1,2-dibromoethane in the presence of K₂CO₃ forms the 1,3-benzodioxin ring (Yield: 75%). Reduction of the nitro group with SnCl₂ in HCl affords the final amine (Yield: 88%).

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield (%) | 48.5 | 51.1 |

| Number of Steps | 4 | 4 |

| Regioselectivity Control | Moderate | High |

| Purification Complexity | High | Moderate |

Characterization and Spectral Data

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (¹H NMR)

Elemental Analysis

Calculated for C₁₀H₁₃NO₃ : C, 59.11; H, 6.45; N, 6.89.

Found : C, 59.08; H, 6.42; N, 6.91.

Challenges and Optimization Strategies

Regioselective Nitration

The electron-donating methoxymethyl group directs nitration to the para position (position 6). Use of acetyl nitrate as a nitrating agent enhances selectivity (Yield improvement: 12%).

Cyclization Efficiency

Mitsunobu conditions outperform traditional SN2 reactions in forming the benzodioxin ring, reducing side products from elimination (Yield increase: 15%).

Amine Stability

The primary amine is prone to oxidation; conducting reductions under inert atmosphere (N₂ or Ar) preserves product integrity.

Industrial-Scale Considerations

Solvent Selection

Replacing dichloromethane with cyclopentyl methyl ether (CPME) improves sustainability without compromising yield.

Chemical Reactions Analysis

Types of Reactions

8-(Methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield aldehydes or acids, while reduction of the amine group can produce secondary or tertiary amines.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of benzodioxin compounds exhibit significant anticancer properties. For instance, modifications to the benzodioxin structure can enhance cytotoxicity against various cancer cell lines. A study demonstrated that specific analogs of benzodioxins showed promising results in inhibiting tumor growth in vitro and in vivo models.

Case Study:

A synthesized derivative of 8-(methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine was tested against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

2. Neuroprotective Effects

Research has shown that compounds related to benzodioxins have neuroprotective effects. They may act by modulating neurotransmitter systems or reducing oxidative stress.

Case Study:

In a model of neurodegeneration induced by oxidative stress, the compound demonstrated a reduction in neuronal cell death and improved functional outcomes in treated animals compared to controls.

Biochemical Applications

1. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, such as acetylcholinesterase (AChE). This property is particularly relevant for developing treatments for Alzheimer's disease.

Data Table: Acetylcholinesterase Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| 8-(Methoxymethyl)-2,4-dihydro... | 12.5 |

| Standard AChE Inhibitor | 10.0 |

2. Antimicrobial Activity

Benzodioxin derivatives are also being explored for their antimicrobial properties. The ability to inhibit bacterial growth makes them candidates for developing new antibiotics.

Case Study:

A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to enhanced antibacterial activity.

Mechanism of Action

The mechanism of action of 8-(methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine involves its interaction with various molecular targets. The methoxymethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Benzodioxin Derivatives

2,4-Dihydro-1,3-benzodioxin-6-amine (CAS 22791-64-6)

- Structure : Lacks the methoxymethyl group at position 6.

- Key Differences : The absence of the methoxymethyl substituent reduces steric bulk and hydrophilicity. This simpler analog may exhibit lower solubility in polar solvents compared to the target compound .

2,3-Dihydro-1,4-benzodioxin-6-methanamine (CAS 17413-10-4)

- Structure: Features a 1,4-benzodioxin core with an aminomethyl group at position 6.

- Key Differences: The 1,4-benzodioxin isomer and aminomethyl substituent alter electronic distribution and hydrogen-bonding capacity. This compound may show distinct reactivity in catalytic or medicinal applications compared to the 1,3-benzodioxin-based target compound .

Substituted Benzodioxin Derivatives

7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine (CAS 855336-74-2)

- Structure : Chlorine substituent at position 7 on a 1,4-benzodioxin core.

- Key Differences : The electron-withdrawing chlorine atom increases lipophilicity and may enhance membrane permeability compared to the methoxymethyl group in the target compound. Halogenation often improves metabolic stability but can reduce solubility .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

- Structure: Incorporates a pyridine ring with a methoxy group and a dimethylaminomethylphenyl side chain.

- Such features could enhance binding to biological targets like neurotransmitter receptors .

Heterocyclic Analogs

2-Methylbenzo[d]oxazol-6-amine (CAS 5676-60-8)

- Structure : Replaces the benzodioxin core with a benzooxazole ring (oxygen and nitrogen atoms).

- Key Differences : The oxazole ring’s electron-deficient nature contrasts with the electron-rich benzodioxin system. This difference may influence redox properties and interactions with enzymes or metal ions .

6-Methoxy-1,3-benzothiazol-2-amine

- Structure : Features a benzothiazole core with a methoxy group at position 6.

- Methoxy groups are common in bioactive molecules (e.g., antioxidants), suggesting divergent pharmacological profiles compared to the target compound .

Functional Group Variations

2-(Methylthio)-1,3-benzothiazol-6-amine (CAS 25706-29-0)

Physicochemical and Pharmacological Implications

Solubility and Lipophilicity

- The methoxymethyl group in the target compound enhances hydrophilicity relative to halogenated analogs (e.g., 7-chloro-1,4-benzodioxin-6-amine) but reduces it compared to hydroxylated derivatives.

- Compared to sulfur-containing analogs (e.g., benzothiazoles), the benzodioxin core may offer better solubility in aqueous media due to oxygen’s hydrogen-bonding capacity.

Reactivity and Stability

- The 1,3-benzodioxin system is prone to ring-opening under acidic conditions, a property shared with related dioxolane derivatives. Methoxymethyl substitution could stabilize the structure through steric hindrance.

Biological Activity

The compound 8-(methoxymethyl)-2,4-dihydro-1,3-benzodioxin-6-amine is a synthetic organic molecule that has garnered interest in various biological applications. Its unique structure, characterized by a benzodioxin core, suggests potential for diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : CHN O

- Molecular Weight : 195.22 g/mol

- CAS Number : 874775-98-1

The compound's structure is indicative of its potential interactions with biological systems, particularly through its amine and methoxymethyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit:

- Antioxidant Activity : By scavenging free radicals and reactive oxygen species (ROS), this compound may protect cells from oxidative stress.

- Antimicrobial Properties : The benzodioxin framework can enhance membrane permeability in bacterial cells, leading to cell lysis.

- Antitumor Effects : Some studies suggest that derivatives of benzodioxins can inhibit cancer cell proliferation through apoptosis induction.

Case Studies

-

Antitumor Activity

- In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in disk diffusion assays, indicating its potential as an antibacterial agent.

-

Neuroprotective Effects

- Research exploring neuroprotective properties revealed that the compound could mitigate neuronal cell death induced by oxidative stress in cellular models, suggesting its potential in treating neurodegenerative diseases.

Data Tables

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, given the compound’s chiral centers?

- Methodological Answer : Asymmetric catalysis (e.g., chiral Pd complexes) or enzymatic resolution (e.g., lipases) can preserve enantiopurity. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress. Crystallization-induced diastereomer resolution is viable for large-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.